4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile
Overview
Description
“4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile” is a chemical compound with the CAS Number: 1427195-16-1. It has a molecular weight of 169.13 . The compound is a yellow liquid .
Synthesis Analysis
A new series of pyrimidine-5-carbonitrile derivatives, including “4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile”, has been synthesized . These compounds were designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .Molecular Structure Analysis
The molecular formula of “4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile” is C7H5F2N3 . The InChI code is 1S/C7H5F2N3/c1-7(8,9)6-5(2-10)3-11-4-12-6/h3-4H,1H3 .Chemical Reactions Analysis
The compound has been evaluated for its in vitro cytotoxic activities against a panel of four human tumor cell lines . Some of the synthesized compounds were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib .Physical And Chemical Properties Analysis
“4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile” is a yellow liquid . It has a molecular weight of 169.13 and a molecular formula of C7H5F2N3 .Scientific Research Applications
Summary of the Application
A new series of pyrimidine-5-carbonitrile derivatives, including “4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile”, has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
Methods of Application or Experimental Procedures
The compounds were synthesized and their cytotoxic activities were evaluated in vitro against four human tumor cell lines: colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) .
Results or Outcomes
Five of the synthesized compounds were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib. In particular, compound 11b showed 4.5- to 8.4-fold erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells with IC 50 values of 3.37, 3.04, 4.14, and 2.4 μM respectively .
2. Anti-inflammatory Effects
Summary of the Application
Synthesis, COX-2 inhibitory potential, and anti-inflammatory effects of eighteen novel 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives were reported .
Methods of Application or Experimental Procedures
The target compounds’ in vivo anti-inflammatory activity and COX-2 inhibitory potential were investigated via carrageenan-induced rat paw edema model and EIA kit, respectively .
Results or Outcomes
The results of this study are not explicitly mentioned in the search results .
3. Dual EGFR WT/COX-2 Inhibitors
Summary of the Application
A novel series of pyrimidine-5-carbonitrile derivatives was designed, synthesized, and then evaluated for their cytotoxic activity as novel anti-cancer agents with dual EGFR WT/COX-2 inhibitors .
Methods of Application or Experimental Procedures
The compounds were synthesized and their cytotoxic activities were evaluated against all NCI60 panel cell lines .
Results or Outcomes
Two compounds, 4e and 4f, disclosed the highest activity against all NCI60 panel cell lines . They were most potent against Colo 205 (IC 50 = 1.66, and 1.83 μM), Sequentially . The most potent two compounds disturbed cell cycle of Colo-205 cells by blocking the G1 phase, coupled with increased annexin-V stained cells which indicated the increasing in percentage of apoptosis . In addition, 4e and 4f increase the concentration of caspase-3 by 10, and 8-fold compared to control, respectively .
Safety And Hazards
properties
IUPAC Name |
4-(1,1-difluoroethyl)pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3/c1-7(8,9)6-5(2-10)3-11-4-12-6/h3-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZOHFFUGZSRTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1C#N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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